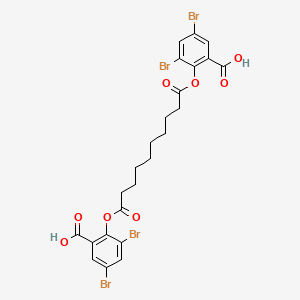![molecular formula C7H12O2 B13348887 1-Oxaspiro[3.3]heptan-6-ylmethanol](/img/structure/B13348887.png)
1-Oxaspiro[3.3]heptan-6-ylmethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Oxaspiro[33]heptan-6-ylmethanol is a spirocyclic compound characterized by a unique structure where an oxygen atom is incorporated into a seven-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Oxaspiro[3.3]heptan-6-ylmethanol typically involves multiple steps starting from commercially available and inexpensive precursors such as 3-oxocyclobutane-1-carboxylic acid . The general approach requires 6 to 13 operationally simple steps, which may include cyclization, functional group transformations, and purification processes .
Industrial Production Methods: . This involves the use of standard organic synthesis techniques and equipment, making it feasible for larger-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Oxaspiro[3.3]heptan-6-ylmethanol can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of alcohols or other reduced forms.
Substitution: Introduction of different functional groups at specific positions on the spirocyclic ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may vary depending on the desired functional group, but common reagents include halogens, acids, and bases.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
1-Oxaspiro[3.3]heptan-6-ylmethanol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which 1-Oxaspiro[3.3]heptan-6-ylmethanol exerts its effects is not fully understood. its unique spirocyclic structure allows it to interact with various molecular targets and pathways. This interaction can lead to changes in biological activity, making it a valuable compound for drug discovery and development.
Vergleich Mit ähnlichen Verbindungen
1,6-Dioxaspiro[3.3]heptane: Another spirocyclic compound with similar structural features.
3-Oxaspiro[3.3]heptane: Differing by the position of the oxygen atom in the ring.
Uniqueness: 1-Oxaspiro[3.3]heptan-6-ylmethanol is unique due to its specific functional groups and the position of the oxygen atom within the spirocyclic ring.
Eigenschaften
Molekularformel |
C7H12O2 |
|---|---|
Molekulargewicht |
128.17 g/mol |
IUPAC-Name |
1-oxaspiro[3.3]heptan-6-ylmethanol |
InChI |
InChI=1S/C7H12O2/c8-5-6-3-7(4-6)1-2-9-7/h6,8H,1-5H2 |
InChI-Schlüssel |
ZQKNWVILSFZKLG-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC12CC(C2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![sodium;[hydroxy(phosphonooxy)phosphoryl] hydrogen phosphate](/img/structure/B13348808.png)
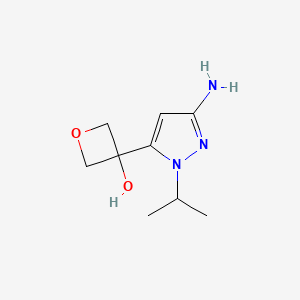

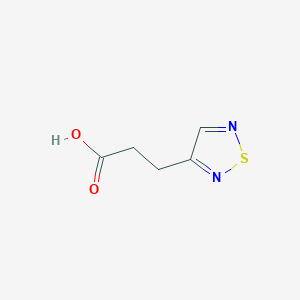
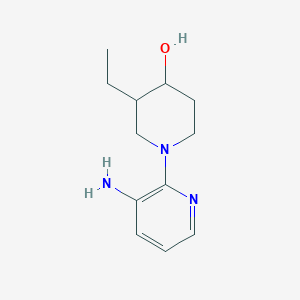
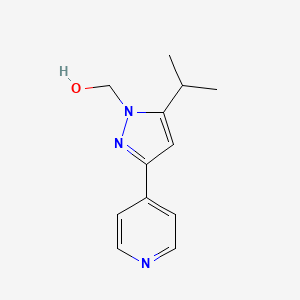
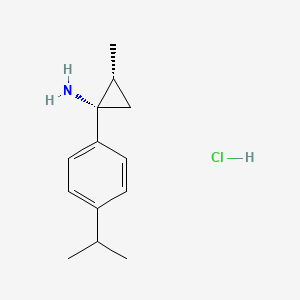
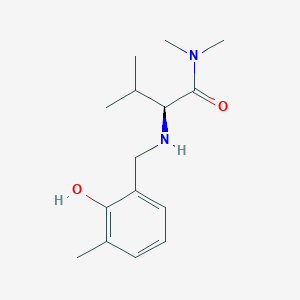
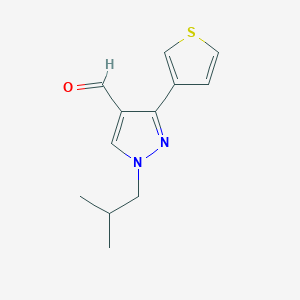
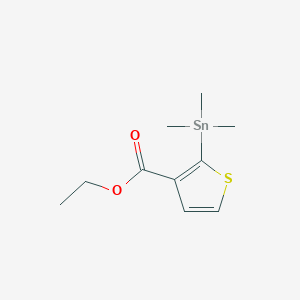

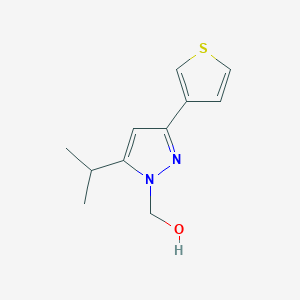
![1-Bromo-6-(tert-butyl)dibenzo[b,d]furan](/img/structure/B13348900.png)
